3-Acridinol, 9-amino-
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Overview
Description
3-Acridinol, 9-amino- is a derivative of acridine, a nitrogen-containing heterocyclic compound This compound is known for its unique chemical properties and biological activities
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrial production of 3-Acridinol, 9-amino- typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Types of Reactions:
Oxidation: 3-Acridinol, 9-amino- can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert 3-Acridinol, 9-amino- into various reduced forms, depending on the reagents and conditions used.
Substitution: This compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Acridinol, 9-amino- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Acridinol, 9-amino- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .
Comparison with Similar Compounds
Acridine: The parent compound of 3-Acridinol, 9-amino-, known for its broad range of biological activities.
Quinacrine: A derivative of acridine used as an anti-malarial and anti-cancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness:
- 3-Acridinol, 9-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it particularly valuable in cancer research .
Properties
CAS No. |
23045-32-1 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-aminoacridin-3-ol |
InChI |
InChI=1S/C13H10N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-7,16H,(H2,14,15) |
InChI Key |
VRPPSLVVOJJJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)O)N |
Origin of Product |
United States |
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